![molecular formula C26H46N4O8 B13012930 tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a spirocyclic structure, which is known to impart stability and rigidity to the molecule. The presence of the tert-butyl group and the carbamate functionality further enhances its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core, followed by the introduction of the tert-butyl and carbamate groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane. The final step usually involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines and alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)methylcarbamate hydrochloride
- tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid
Uniqueness
What sets tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate apart from similar compounds is its unique combination of the spirocyclic structure and the carbamate functionality. This combination imparts both stability and reactivity, making it a versatile compound for various applications. Additionally, the presence of oxalic acid enhances its solubility and reactivity in certain chemical environments.
特性
分子式 |
C26H46N4O8 |
|---|---|
分子量 |
542.7 g/mol |
IUPAC名 |
tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12;3-1(4)2(5)6/h2*9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
InChIキー |
APCUVZGVRRJSCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


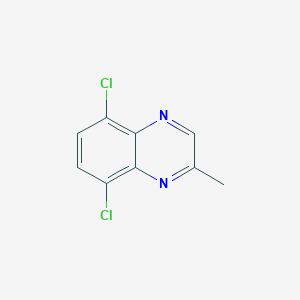
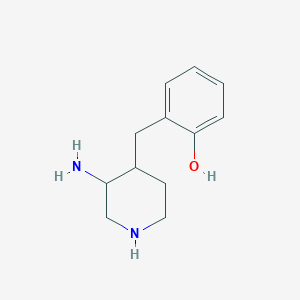
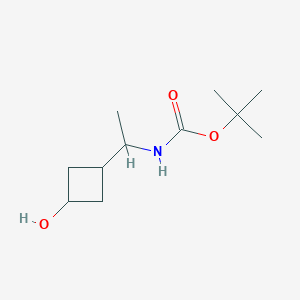
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)
![tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B13012885.png)
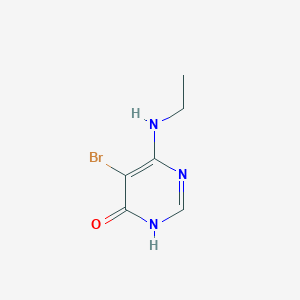

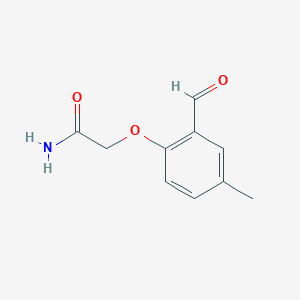


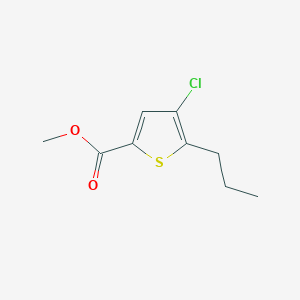
![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
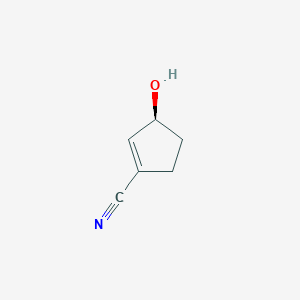
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
